cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride: is a complex organic compound that belongs to the class of bicyclic compounds It features a bromophenyl group and a dimethylamino group attached to a bicyclo(222)octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride typically involves multiple steps, including the formation of the bicyclo(2.2.2)octane core, introduction of the bromophenyl group, and attachment of the dimethylamino group. Common reagents used in these reactions include bromine, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or Grignard reagents in dry ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its potential effects on biological systems could lead to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in materials science or chemical engineering.
Mechanism of Action
The mechanism of action of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- cis-2-(p-Chlorophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
- cis-2-(p-Fluorophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
- cis-2-(p-Methylphenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
Uniqueness
The uniqueness of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride lies in its bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs. This makes it a distinct compound with potentially unique applications and properties.
Properties
CAS No. |
62374-11-2 |
---|---|
Molecular Formula |
C17H25BrClN |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24BrN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI Key |
KFTYDFNDLOUPAV-IIXQMZGWSA-N |
Isomeric SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Br.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.